1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide
Description
Properties
CAS No. |
88300-45-2 |
|---|---|
Molecular Formula |
C23H25N5O |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25N5O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)26-27-23(25-20)28-13-11-19(12-14-28)22(24)29/h3-10,19H,11-14H2,1-2H3,(H2,24,29) |
InChI Key |
JTYDFDWBKUJEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)C(=O)N)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of p-tolylamine with cyanuric chloride can yield the triazine core, which is then further functionalized to introduce the piperidine and carboxamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the ring. Common reagents for these reactions include alkyl halides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the piperidine ring can interact with biological membranes, affecting their structure and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazine Derivatives
Research Findings and Implications
- Synthetic Flexibility : The 1,2,4-triazine core accommodates diverse substitutions (e.g., methyl, bromo, sulfophenyl), enabling tailored physicochemical properties .
- Pharmacological Potential: While direct data for the target compound are lacking, phosphorus-modified triazines show promising anticancer activity, suggesting avenues for further study .
- Analytical Utility : Sulfonated derivatives highlight the role of triazines in chelation and detection chemistry, contrasting with the target compound’s likely focus on biological interactions .
Notes
- Limited direct data exist for the target compound; comparisons rely on structural analogs.
- Substituent effects (e.g., methyl vs. bromo) require experimental validation to confirm theoretical predictions.
- Crystallographic studies of similar compounds emphasize the importance of weak interactions in material stability .
Biological Activity
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide is a complex organic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, which include anti-cancer, anti-inflammatory, and neuroprotective properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 88300-45-2
- Molecular Formula : C23H25N5O
- Molecular Weight : 387.5 g/mol
The structure of this compound features a piperidine ring linked to a triazine moiety with two para-methylphenyl groups. This structural complexity is believed to contribute to its diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of triazine derivatives similar to this compound. For instance:
- Mechanism of Action : Triazines can interact with DNA and inhibit cell proliferation by inducing apoptosis in cancer cells. They have been shown to affect various signaling pathways involved in cancer progression.
Neuroprotective Effects
The neuroprotective potential of this compound is particularly relevant in the context of neurodegenerative diseases:
- Neurotoxicity Studies : Analogous compounds have been evaluated for their ability to protect dopaminergic neurons from neurotoxic agents like MPTP.
| Study | Findings |
|---|---|
| PubMed Study | Compounds similar to triazines were found to be substrates for MAO-B, indicating a potential mechanism for neuroprotection against oxidative stress. |
Anti-inflammatory Properties
Triazine derivatives have also been studied for their anti-inflammatory effects:
- Inflammation Pathways : These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
Case Studies and Research Findings
- In Vivo Studies : Research on animal models has demonstrated that administration of triazine derivatives can lead to reduced tumor size and improved survival rates in cancer models.
- In Vitro Studies : Cell line assays have shown that these compounds can significantly reduce cell viability in various cancer types through apoptosis induction.
Q & A
Q. Table 1: Structural comparison with related ligands
| Ligand Type | Key Functional Groups | Application |
|---|---|---|
| BTP () | Triazine, pyridine | An(III)/Ln(III) separation |
| Target Compound | Triazine, piperidine-carboxamide | Potential coordination chemistry |
Advanced Question: How can researchers design experiments to evaluate metal-ion selectivity in solvent extraction?
Answer:
Solvent Extraction Tests : Use centrifugal contactors (as in ) with organic/aqueous phase mixtures. Vary pH (2–4) and ionic strength to mimic nuclear waste conditions.
Competitive Extraction : Introduce competing ions (e.g., Eu³⁺, Am³⁺, or lanthanides) and quantify distribution ratios (D values) via ICP-MS.
Spectroscopic Validation : Employ time-resolved laser fluorescence spectroscopy (TRLFS) to study coordination geometry, as demonstrated for CyMe4-BTBP .
Structural Tuning : Modify 4-methylphenyl groups to assess steric/electronic effects on selectivity.
Basic Question: What synthetic routes are viable for piperidine-4-carboxamide derivatives?
Answer:
Common methods include:
- Condensation Reactions : React piperidine-4-carboxylic acid derivatives with amines (e.g., uses 4-aminoantipyrine).
- Coupling Reagents : Use EDC/HOBt for carboxamide bond formation under inert conditions.
- Functionalization : Post-synthetic modification of the piperidine ring (e.g., alkylation, acylation) to introduce substituents.
- Crystallization : Optimize solvent systems (e.g., ethanol/water) to obtain high-purity crystals for structural validation .
Advanced Question: How do conformational changes in the piperidine ring affect pharmacological activity?
Answer:
Crystallographic Analysis : Perform X-ray diffraction (as in ) to determine chair vs. boat conformations. Chair conformations often enhance binding to rigid biological targets.
Dynamic NMR : Study ring-flipping kinetics in solution to correlate flexibility with bioactivity.
Docking Studies : Use molecular dynamics simulations to predict how ring puckering impacts interactions with enzymes (e.g., kinases or GPCRs).
Pharmacological Assays : Compare analogues with locked conformations (e.g., bridged piperidines) in vitro/in vivo.
Basic Question: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm piperidine and triazine proton environments (e.g., δ 1.5–2.5 ppm for piperidine CH₂ groups).
- IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and triazine C-N vibrations (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (expected [M+H]⁺ ~447 Da).
Advanced Question: How to resolve contradictions in solubility data across solvent systems?
Answer:
Controlled Solubility Studies : Use standardized shake-flask methods at 25°C. Test polar (DMSO, methanol) and nonpolar (toluene, chloroform) solvents.
pH-Dependent Analysis : Adjust pH (2–10) to identify protonation states affecting solubility. Avoid buffering agents, as they may interfere (see ).
Thermodynamic Modeling : Apply Hansen solubility parameters to predict solvent compatibility.
Crystallinity Assessment : Compare amorphous vs. crystalline forms via PXRD, as crystallinity drastically impacts solubility .
Basic Question: What biological targets are plausible for this compound?
Answer:
- Kinases : The triazine core may mimic ATP-binding motifs.
- GPCRs : Piperidine-carboxamide groups are common in neurotransmitter receptor ligands.
- Antimicrobial Targets : Heterocyclic systems often disrupt bacterial membranes or enzymes.
- Cancer Therapeutics : Evaluate cytotoxicity via MTT assays against cell lines (e.g., HeLa, MCF-7) .
Advanced Question: How to optimize reaction yields in multi-step syntheses?
Answer:
Intermediate Monitoring : Use TLC/HPLC to track reaction progress and isolate unstable intermediates.
Catalysis : Screen Pd-catalyzed cross-coupling for triazine-phenyl linkages.
Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.
Scale-Up Considerations : Use flow chemistry to enhance reproducibility, as in ’s centrifugal contactor approach.
Basic Question: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats due to potential skin/eye irritation (similar to ’s GHS Category 2).
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers under inert atmosphere (N₂ or Ar) to prevent degradation.
Advanced Question: How to validate the compound’s stability under varying environmental conditions?
Answer:
Forced Degradation Studies : Expose to heat (40–80°C), light (UV/visible), and humidity (75% RH) for 1–4 weeks.
Analytical Tracking : Monitor decomposition via HPLC-MS; identify degradation products (e.g., hydrolysis of carboxamide to carboxylic acid).
Kinetic Modeling : Calculate activation energy (Eₐ) for degradation pathways using Arrhenius plots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
